The compound (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid is a complex organic molecule characterized by its unique structural features, including a piperazine ring, a benzyl group, and an imidazole moiety. This compound belongs to a class of amino acids and has potential implications in medicinal chemistry due to its intricate architecture, which may influence its biological activity.
GGTI-2418 acts as a competitive inhibitor of GGTase I. This enzyme attaches a lipid molecule called geranylgeranyl pyrophosphate to proteins. This modification is essential for the proper function of many proteins involved in cancer cell growth and survival, particularly RAS family proteins [, ]. By binding to the enzyme's active site, GGTI-2418 prevents geranylgeranyl attachment, leading to dysfunctional RAS proteins and ultimately causing cancer cell death (apoptosis) [, ].
While the specific breakdown pathway of GGTI-2418 in the body is not yet elucidated, it likely undergoes metabolic processes common to small molecules, potentially involving enzymes and hydrolysis reactions.
The compound's reactivity is influenced by functional groups such as the carboxylic acid and amine groups, which play crucial roles in biochemical pathways.
The biological activity of this compound can be predicted using computational methods that analyze structure-activity relationships. Studies suggest that compounds with similar structural motifs often exhibit significant pharmacological effects. The presence of the imidazole ring is particularly noteworthy, as it is commonly associated with interactions in biological systems, including enzyme inhibition and receptor binding .
The synthesis of (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid typically involves several steps:
These synthetic routes require careful control of reaction conditions to ensure high yields and purity of the final product.
This compound has potential applications in various fields:
Interaction studies are crucial for understanding how this compound behaves in biological systems. Techniques such as:
Research indicates that compounds with similar structures often share interaction profiles, which can guide future studies on this compound's pharmacological potential .
Several compounds share structural similarities with (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid, including:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1. Lisinopril | Contains a piperazine ring and carboxylic acid | Antihypertensive |
2. Ciprofloxacin | Fluoroquinolone with piperazine | Antibiotic |
3. Imatinib | Contains an imidazole ring | Anticancer |
The uniqueness of the target compound lies in its combination of both piperazine and imidazole functionalities along with specific side chains that may enhance selectivity towards particular biological targets compared to other compounds listed above. This structural diversity may lead to distinct pharmacological profiles, making it a valuable candidate for further research and development in drug discovery.
The target combines a chiral 2-oxopiperazin-1-one scaffold bearing a benzyl group at C-3, a 5-methyl-imidazol-4-ylmethyl substituent at C-4, and an L-leucine carboxylic acid side chain attached through a urea linkage. Reported preparations pivot on two key intermediates:
Subsequent deprotections and saponification release the free acid.
Strategic Bond | Disconnection Rationale | Resulting Synthons | Notes |
---|---|---|---|
Urea N–C(O) | Separates piperazinone core from L-leucine fragment | (i) 2-oxopiperazin-1-amine, (ii) L-leucine isocyanate | Enables late-stage introduction of the stereodefined side chain [1] |
C-4–CH₂(imidazole) | Simplifies heteroaryl appendage | (i) 4-bromomethyl-5-methyl-1-trityl-imidazole, (ii) piperazinone enolate | Benzyl chloride or bromide electrophiles give high yields with NaH or K₂CO₃ [1] |
Piperazinone ring | Formed intramolecularly from activated dipeptide | N-alkyl-N′-protected diamide | Masamune condensation followed by acid-mediated cyclisation conserves stereochemistry [2] |
Method | Key Reagents | Yield Range | Stereochemical Integrity | Reference |
---|---|---|---|---|
Masamune intramolecular amidation | L-phenylalanine, 1,2-dibromoethane | 75% [1] | Excellent | 2 |
Double Michael–hydrogenation | Nitrosoalkenes, primary amine, Pd/C | 47–71% [3] | Configurable | 5 |
Three-component annulation | α-bromo-ketone, ethanolamine, HCO₂H | 52–68% [4] | Partial loss | 11 |
Technique | Activation Mode | Typical Yield | Advantages | Limitations | Reference |
---|---|---|---|---|---|
Bromomethyl electrophile | SN2 alkylation | 65–70% [1] | Mild, scalable | Requires protecting group | 42 |
CuAAC click grafting | Copper-catalysed | 80–94% [5] | Orthogonal, late-stage | Adds triazole linker | 50 |
One-pot imidazole synthesis | Acid catalysis | 72–85% [6] | Green chemistry | Product purification | 15 |
Step | Risk Factor | Mitigation | Outcome |
---|---|---|---|
Masamune condensation | Base-promoted enolisation | Use of pH 10 carbonate buffer, 0 °C | ee preserved [2] |
Urea coupling | Isocyanate exchange | Low-temperature addition, excess DIEA | No erosion detected [1] |
Saponification | Epimerisation of α-carbon | NaOH (0.5 M), 0 °C, 1 h | 85% yield, ee > 97% [1] |
Parameter | Early Route | Optimised Route | Improvement | Source |
---|---|---|---|---|
Final saponification | 1 M NaOH, 25 °C, 4 h (75%) [1] | 0.5 M NaOH, 0 °C, 1 h (85%) [1] | +10% yield, higher ee | 42 |
Urea coupling reagent | Triphosgene (phosgene risk) | Carbonyldiimidazole (CDI) | Safer handling, identical yield (86%) [9] | 29 |
Imidazole protection | Trityl | 4-methoxy-trityl | Easier deprotection (TFA 0 °C, 20 min) | 6 |
Step | Transformation | Conditions | Yield | Cumulative Yield |
---|---|---|---|---|
1 | L-phenylalanine → piperazinone scaffold 19 | 1,2-dibromoethane, K₂CO₃; methanolic H₂SO₄ | 75% [1] | 75% |
2 | Scaffold 19 → trityl-protected imidazole adduct 13a | K₂CO₃, DMF, rt, 4 h | 68% [1] | 51% |
3 | 13a → deprotected amine 14a | 10% Pd/C, H₂, 1 atm | 99% [1] | 50% |
4 | 14a + L-leucine isocyanate → protected conjugate 52 | CDI, CH₂Cl₂, 0 °C → rt | 86% [1] | 43% |
5 | Global detritylation (TFA) → 52 deprotected | 95% TFA, rt, 30 min | 88% [1] | 38% |
6 | Saponification → target acid (GGTI-2418) 53 | 0.5 M NaOH, 0 °C, 1 h | 85% [1] | 32% |
Overall longest-linear-sequence yield: 32%.
Advances in chemoselective imidazole alkylations, greener urea-forming reagents, and stereoretentive piperazine annulations are poised to streamline production of this antineoplastic lead. Continuous-flow Masamune condensations and solid-phase urea couplings represent promising avenues for kilogram-scale manufacture while maintaining chiral integrity and high overall yield.